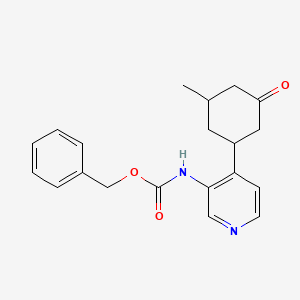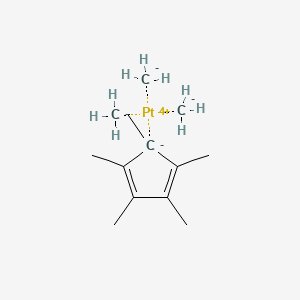
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound It features a platinum ion coordinated with a carbanide and a pentamethylcyclopentadiene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the platinum(4+) ion to lower oxidation states, affecting its coordination chemistry.
Substitution: Ligands in the coordination sphere of platinum can be substituted with other ligands, leading to different organometallic complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
Scientific Research Applications
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents
Mechanism of Action
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum ion with various ligands. This coordination can alter the electronic structure of the platinum center, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylruthenium(II) chloride: Similar in structure but with ruthenium instead of platinum.
Pentamethylcyclopentadienylzirconium trichloride: Another similar compound with zirconium as the central metal.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct catalytic and electronic properties compared to its analogs with other metals. This uniqueness makes it particularly valuable in specialized applications in catalysis and materials science .
Properties
Molecular Formula |
C13H24Pt |
|---|---|
Molecular Weight |
375.41 g/mol |
IUPAC Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChI Key |
OHTZMQKKCXMGFQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


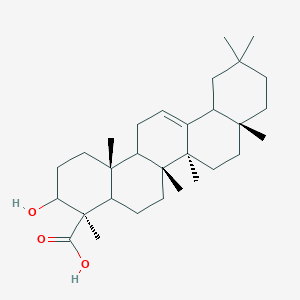
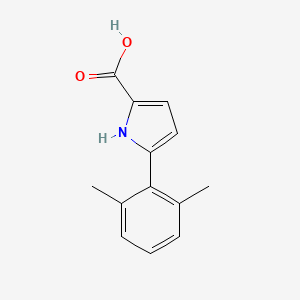
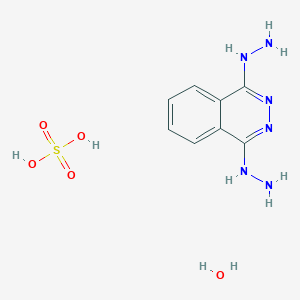
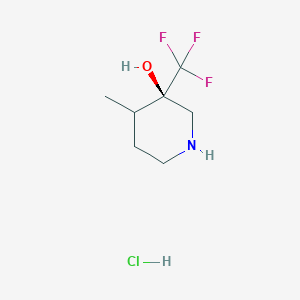

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
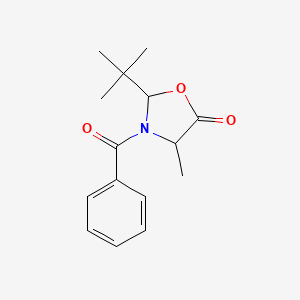

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
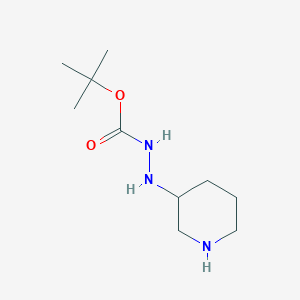
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

